molecular formula C14H21NO B11167396 2-(4-methylphenyl)-N-(pentan-2-yl)acetamide CAS No. 5851-38-7

2-(4-methylphenyl)-N-(pentan-2-yl)acetamide

Cat. No.: B11167396
CAS No.: 5851-38-7
M. Wt: 219.32 g/mol
InChI Key: XOEAMEPFUZSQFQ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(pentan-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of an acetamide moiety, with a pentan-2-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(pentan-2-yl)acetamide typically involves the reaction of 4-methylphenylacetic acid with pentan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(pentan-2-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-(butan-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(hexan-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(propan-2-yl)acetamide

Uniqueness

2-(4-methylphenyl)-N-(pentan-2-yl)acetamide is unique due to its specific structural features, such as the pentan-2-yl substituent, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

5851-38-7

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-methylphenyl)-N-pentan-2-ylacetamide

InChI

InChI=1S/C14H21NO/c1-4-5-12(3)15-14(16)10-13-8-6-11(2)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

XOEAMEPFUZSQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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